Phenbutamide

Description

Historical Context of Phenbutamide's Identification and Early Research Paradigms

The synthesis and initial investigation of this compound can be traced back to the mid-20th century, a period marked by significant advancements in understanding and treating diabetes. Literature references indicate its preparation around 1959, with patents filed by Hoechst and subsequent activity studies conducted in the early 1960s drugfuture.com. These early research efforts were primarily focused on evaluating its therapeutic potential as an antidiabetic agent. This compound was investigated alongside other sulfonylurea derivatives, a class of compounds known for their ability to stimulate insulin (B600854) secretion from pancreatic beta cells, thereby lowering blood glucose levels drugfuture.comgoogleapis.comgoogleapis.com. The research paradigms of this era often involved structure-activity relationship (SAR) studies, where modifications to the chemical structure of lead compounds like this compound were systematically made to optimize efficacy and understand biological mechanisms.

Significance of this compound as a Research Probe in Chemical Biology

While this compound is primarily recognized for its antidiabetic classification, its chemical structure and mechanism of action, characteristic of sulfonylureas, lend it potential significance as a research probe in chemical biology. Sulfonylureas typically exert their effects by binding to the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This binding leads to the closure of KATP channels, depolarization of the cell membrane, influx of calcium ions, and subsequent release of insulin [general knowledge of sulfonylurea mechanism].

As a research probe, this compound could theoretically be employed to:

Investigate the structure and function of KATP channels.

Study insulin secretion pathways and pancreatic beta-cell physiology.

Explore potential off-target effects or novel biological interactions that might not have been fully elucidated during its initial development.

Serve as a reference compound in studies comparing the pharmacological profiles of different sulfonylurea derivatives.

High-quality chemical probes are essential for generating robust and reproducible insights into cellular function and validating drug targets nih.govicr.ac.uk. Although the provided literature does not extensively detail this compound's direct application as a widely used chemical probe in contemporary research, its established biological activity provides a foundation for its potential utility in specific research contexts aimed at understanding metabolic regulation.

Contemporary Research Gaps and Future Directions in this compound Scholarship

Current scholarship on this compound appears limited, as indicated by its monograph status being "retired and is no longer subject to revision or update" drugfuture.com. This suggests that this compound is not an active area of contemporary drug development or extensive biological investigation. The "research gaps" related to this compound are thus more about understanding its historical context and the broader lessons learned from the sulfonylurea class rather than identifying new therapeutic avenues for the compound itself.

Future directions in this compound scholarship could involve:

Historical Analysis: A deeper dive into the specific research findings from the early activity studies could provide context for the development of subsequent antidiabetic agents.

Mechanistic Elucidation: While the general mechanism of sulfonylureas is known, specific detailed studies on this compound's interaction with KATP channels or other potential targets might reveal nuances.

Comparative Studies: Using this compound as a comparator in studies investigating novel modulators of KATP channels or insulin secretion could highlight differences in efficacy, selectivity, or pharmacokinetic properties.

Re-evaluation in New Contexts: Although unlikely given its retired status, exploring whether this compound exhibits any unexpected biological activities or could be repurposed for conditions beyond diabetes, based on its chemical scaffold, could be a speculative future direction. However, the lack of current research suggests that significant gaps remain in understanding its full biological profile beyond its initial therapeutic classification.

This compound: Chemical and Physical Properties

| Property | Value | Unit | Source |

| CAS Registry Number | 3149-00-6 | N/A | drugfuture.com |

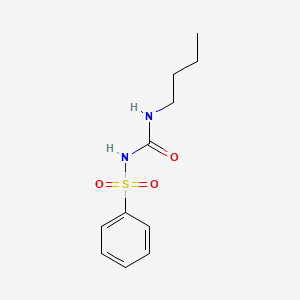

| CAS Name | N-[(Butylamino)carbonyl]benzenesulfonamide | N/A | drugfuture.com |

| Molecular Formula | C₁₁H₁₆N₂O₃S | N/A | drugfuture.comrsc.org |

| Molecular Weight | 256.32 | g/mol | drugfuture.comrsc.org |

| Percent Composition | C 51.54%, H 6.29%, N 10.93%, O 18.73%, S 12.51% | % | drugfuture.comrsc.org |

| Melting Point | 130-132 | °C | drugfuture.comstenutz.eu |

| Therapeutic Category | Antidiabetic | N/A | drugfuture.com |

| Keywords | Antidiabetic; Sulfonylurea Derivatives | N/A | drugfuture.com |

| InChI Key | AFOGBLYPWJJVAL-UHFFFAOYSA-N | N/A | stenutz.euchemeo.com |

| SMILES | CCCCNC(=O)NS(=O)(=O)c1ccccc1 | N/A | stenutz.euchemeo.com |

| Water Solubility (log₁₀WS) | -3.05 | Log₁₀(mol/L) | chemeo.comgithub.com |

| Octanol/Water Partition Coefficient (logP<0xE1><0xB5><0xA2>₈₉ₜ/wat) | 1.475 | N/A | chemeo.com |

| Other Names | 1-butyl-3-(phenylsulfonyl)urea; N-benzenesulfonyl-N'-butylurea; fenbutamide | N/A | drugfuture.com |

| Manufacturers' Codes | AL-132; R-131 | N/A | drugfuture.com |

| Trademarks | Diaperos (Merieux); Ipoglon (Diana) | N/A | drugfuture.com |

Compound List

this compound

Structure

3D Structure

Properties

CAS No. |

3149-00-6 |

|---|---|

Molecular Formula |

C11H16N2O3S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-butylurea |

InChI |

InChI=1S/C11H16N2O3S/c1-2-3-9-12-11(14)13-17(15,16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |

InChI Key |

AFOGBLYPWJJVAL-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

melting_point |

131.0 °C |

Other CAS No. |

3149-00-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research for Phenbutamide

Advanced Synthetic Pathways and Mechanistic Investigations of Phenbutamide Production

Research into the production of this compound, which is chemically identified as N-(butylcarbamoyl)benzenesulfonamide, has not been a prominent subject in recent chemical literature. While general methods for the synthesis of sulfonylureas are well-established, specific studies on novel routes, optimization, and stereoselectivity for this compound are not readily found.

Novel Synthetic Routes and Reaction Optimization Studies

The traditional synthesis of sulfonylureas like this compound typically involves the reaction of a benzenesulfonamide (B165840) with an appropriate isocyanate, in this case, butyl isocyanate. Another common route is the reaction of benzenesulfonyl chloride with an amine (n-butylamine) to form a sulfonamide, which is then reacted with a source of the carbonyl group and the second amine.

There is no evidence in the reviewed literature of recent research into "novel" synthetic pathways for this compound. Studies focusing on reaction optimization, such as the use of new catalysts, solvent systems, or flow chemistry to improve yield, purity, or reduce environmental impact for this specific molecule, are absent.

Stereoselective Synthesis and Enantiomeric Research of this compound

This compound, in its parent structure, does not possess a chiral center. Therefore, research into stereoselective synthesis or the investigation of different enantiomers would not be applicable to the parent molecule itself. Such studies would only become relevant if derivatives were synthesized that incorporate chiral moieties. There is no indication in the literature that such chiral analogues of this compound have been a subject of research.

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The fundamental reaction mechanisms for the formation of sulfonylureas are generally understood within the field of organic chemistry. These reactions proceed through standard nucleophilic acyl substitution or related pathways. However, detailed mechanistic studies, including computational modeling or kinetic analyses, that are specific to the synthesis of this compound have not been published. Such in-depth investigations are typically reserved for compounds of greater academic or commercial interest.

Research on the Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives is a cornerstone of medicinal chemistry for exploring structure-activity relationships. For this compound, however, there is a significant lack of published research in this area.

Design Principles for Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For a sulfonylurea like this compound, SAR studies would typically involve modifications at three main positions: the benzene (B151609) ring of the sulfonyl group, the butyl group on the urea (B33335) nitrogen, and the urea linkage itself.

| Modification Site | Potential Variations | Hypothetical SAR Rationale |

| Benzene Ring | Introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro) at different positions. | To explore the influence of electronic and steric effects on receptor binding or metabolic stability. |

| Butyl Chain | Variation of chain length, branching, or replacement with cyclic or aromatic structures. | To investigate the impact of hydrophobicity and steric bulk on target engagement and pharmacokinetic properties. |

| Urea Moiety | Replacement with thiourea, guanidine, or other bioisosteres. | To assess the importance of the hydrogen bonding capabilities of the urea group for biological activity. |

While these are the standard principles that would be applied, there are no specific SAR studies for this compound documented in the available literature to populate a data table with concrete findings.

Parallel and Combinatorial Synthesis Approaches for this compound Derivatives

Parallel and combinatorial synthesis are high-throughput techniques used to generate large libraries of related compounds for screening. These methods are invaluable for efficient SAR exploration. There is no indication that such modern synthetic approaches have been applied to the generation of a this compound-based compound library. The absence of such studies further underscores the limited research interest in this particular molecule.

Chemical Modification Strategies for Modulating Molecular Interactions

The therapeutic efficacy of a drug is intrinsically linked to its interaction with its biological target. In the case of sulfonylureas like this compound, these interactions are primarily with the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (KATP) channels in pancreatic beta cells. The binding of sulfonylureas to SUR leads to the closure of these channels, which in turn stimulates insulin (B600854) secretion. The specific chemical structure of the sulfonylurea molecule dictates the affinity and nature of this binding. Therefore, chemical modification is a key strategy to modulate these molecular interactions and potentially enhance the desired biological activity.

For this compound, which is chemically known as N-butyl-N'-(p-tolylsulfonyl)urea, modification strategies can be broadly categorized based on the key structural components: the p-toluenesulfonyl group, the urea bridge, and the n-butyl group. Research into the structure-activity relationships (SAR) of sulfonylurea derivatives has provided valuable insights into how modifications at these positions can influence their interaction with the SUR receptor.

The Role of the N-Alkyl Substituent

The N-alkyl substituent, which is a butyl group in this compound, plays a significant role in the pharmacokinetics and pharmacodynamics of the compound. Studies on various N-alkyl-p-toluenesulfonylureas have shown that the nature of this alkyl group can influence the potency and duration of action. While specific research solely focused on this compound derivatization is limited, general principles derived from related sulfonylureas can be applied.

The lipophilicity of the N-alkyl group is a critical factor. Increasing the chain length or introducing branching can alter the compound's ability to cross cell membranes and interact with the hydrophobic pockets of the SUR receptor. For instance, it has been observed in other sulfonylureas that small, lipophilic alkyl or cycloalkyl groups at this position are favorable for activity.

Systematic modifications of the n-butyl group in this compound could involve:

Varying the Alkyl Chain Length: Synthesizing analogs with shorter (e.g., propyl, ethyl) or longer (e.g., pentyl, hexyl) alkyl chains to investigate the optimal length for receptor binding.

Introducing Branching: Creating isomers such as isobutyl or sec-butyl derivatives to explore the impact of steric hindrance on molecular interactions.

Cyclization: Replacing the n-butyl group with cyclic moieties like cyclobutyl or cyclopentyl to assess the effect of conformational rigidity on binding affinity.

Introducing Functional Groups: Incorporating polar functional groups such as hydroxyl or ether linkages into the alkyl chain to modify solubility and potentially form additional hydrogen bonds with the receptor.

These modifications aim to fine-tune the hydrophobic and steric interactions between the drug molecule and its target, thereby modulating its binding affinity and specificity.

Modifications of the Arylsulfonyl Group

The p-toluenesulfonyl moiety is another key pharmacophoric element. The p-methyl group on the benzene ring contributes to the lipophilicity of the molecule. Modifications in this part of the molecule have been extensively studied for other sulfonylureas and have been shown to significantly impact their biological activity. For this compound, analogous modifications could include:

Substitution on the Aromatic Ring: Introducing different substituents at the para position of the benzene ring, such as chloro, methoxy, or amino groups, can alter the electronic properties and steric bulk of this region, thereby influencing interactions with the receptor. A patent for the synthesis of sulfonylureas describes the preparation of 1-n-butyl-3-(p-chlorobenzenesulfonyl)urea and 1-n-butyl-3-(p-methoxybenzenesulfonyl)urea, highlighting the exploration of such modifications.

Isosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems to probe the spatial and electronic requirements of the binding pocket.

The Urea Bridge

The urea functional group is central to the structure of this compound and is crucial for its interaction with the SUR. It acts as a hydrogen bond donor and acceptor. While less commonly modified than the terminal groups, subtle changes to the urea moiety could potentially influence the conformational preferences of the molecule and its binding orientation.

The following table summarizes potential chemical modification strategies for this compound and their rationale for modulating molecular interactions:

| Structural Component | Modification Strategy | Rationale for Modulating Molecular Interactions |

| N-Butyl Group | Varying alkyl chain length | Optimize hydrophobic interactions with the receptor binding pocket. |

| Introduction of branching | Investigate the influence of steric bulk on binding affinity. | |

| Cyclization of the alkyl chain | Enhance conformational rigidity to favor a bioactive conformation. | |

| Introduction of polar groups | Improve solubility and introduce potential new hydrogen bonding sites. | |

| p-Toluenesulfonyl Group | Substitution on the phenyl ring | Alter electronic and steric properties to fine-tune receptor interactions. |

| Isosteric replacement of the phenyl ring | Explore the spatial and electronic requirements of the binding site. | |

| Urea Bridge | N-alkylation or N-arylation | Modify hydrogen bonding capacity and conformational flexibility. |

It is important to note that while these strategies are based on established principles of medicinal chemistry and SAR studies of the broader sulfonylurea class, specific and detailed research on the chemical derivatization of this compound itself is not extensively documented in publicly available literature. Future research in this area would be invaluable for a more complete understanding of its molecular interactions and for the potential development of analogs with improved therapeutic profiles.

Molecular and Biochemical Mechanisms of Action Research of Phenbutamide

Receptor Binding and Activation Research of Phenbutamide

Molecular Mechanisms of G-Protein Coupled Receptor (GPCR) Modulation by this compound Analogues

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a vast array of physiological processes, making them significant therapeutic targets wjgnet.comgeneticsmr.orgflorey.edu.au. Research into the modulation of GPCRs by this compound and its analogues would focus on how these compounds interact with the receptor to alter signaling cascades. GPCRs typically signal by coupling to heterotrimeric G proteins, which then modulate intracellular effectors, influencing processes such as cyclic adenosine (B11128) monophosphate (cAMP) levels, calcium mobilization, and ion channel function geneticsmr.orgfrontiersin.orgusc.galnih.govki.seuts.edu.aubiorxiv.org.

The study of this compound's interaction with GPCRs would likely investigate whether it acts as an orthosteric ligand (binding to the primary ligand-binding site) or an allosteric modulator (binding to a different site to influence receptor activity) wjgnet.comflorey.edu.aubiorxiv.orgfrontiersin.orgmdpi.com. Allosteric modulators are of particular interest due to their potential for improved selectivity and reduced side effects compared to orthosteric drugs florey.edu.auusc.galfrontiersin.org. Research might also explore biased signaling, where a ligand preferentially activates certain downstream pathways over others, offering a more nuanced way to modulate GPCR function biorxiv.orgfrontiersin.org. Specific analogues of this compound could be synthesized and tested to elucidate structure-activity relationships (SAR) concerning GPCR binding and downstream signaling, potentially identifying compounds with enhanced potency or selectivity for specific receptor subtypes.

Research on this compound's Modulation of Cellular Metabolic Pathways

Research into this compound's impact on cellular metabolism would investigate its effects on key metabolic pathways that sustain cellular function, growth, and energy production. This includes examining how this compound influences the activity of enzymes involved in these pathways and how it alters the flux of metabolites through these networks.

Impact of this compound on Specific Metabolic Enzyme Activities

Metabolic enzymes are critical for converting nutrients into energy and building blocks for cellular processes. This compound's influence on these enzymes could manifest as inhibition or activation, thereby altering the rate of specific metabolic reactions. For instance, enzymes within glycolysis, the citric acid cycle, or lipid synthesis pathways could be targets. Cytochrome P450 (CYP) enzymes, crucial for drug metabolism (Phase I), and UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs) involved in Phase II metabolism, are known to be modulated by various compounds msdmanuals.comnih.govfrontiersin.orgnih.govmdpi.compharmacologyeducation.orgopenaccessjournals.comoaepublish.comopenaccessjournals.com. If this compound is metabolized by specific CYP enzymes, it could also influence the metabolism of other drugs or endogenous compounds msdmanuals.comfrontiersin.orgpharmacologyeducation.orgopenaccessjournals.com. Studies would aim to quantify changes in the activity of specific metabolic enzymes in the presence of this compound.

Table 1: Potential Impact of this compound on Metabolic Enzyme Activity (Hypothetical Data)

| Enzyme Class/Specific Enzyme | Observed Effect of this compound | Fold Change (Example) | Notes |

| Glycolytic Enzymes | Modulation of activity | 1.5x increase | e.g., Hexokinase, Phosphofructokinase |

| Citric Acid Cycle Enzymes | Inhibition | 0.7x | e.g., Citrate Synthase |

| Cytochrome P450 (CYP) family | Induction/Inhibition | Varies | Specific isoforms to be identified |

| UDP-glucuronosyltransferases | Induction/Inhibition | Varies | Specific isoforms to be identified |

Investigation of this compound's Influence on Cellular Metabolite Fluxes (e.g., in vitro cellular metabolomics)

Cellular metabolomics involves the comprehensive profiling of small molecules (metabolites) within a biological system. Investigating this compound's influence using in vitro cellular metabolomics would aim to identify changes in the levels of various metabolites, such as glucose, lactate, amino acids, and nucleotides, under this compound treatment. Metabolic Flux Analysis (MFA) complements metabolomics by quantifying the rates of metabolic reactions and pathways wikipedia.orgd-nb.inforsc.orgmdpi.comnih.gov. By tracing the flow of isotopically labeled substrates (e.g., ¹³C-glucose), MFA can reveal how this compound alters the utilization of these substrates and the production of downstream metabolites. Such studies can uncover how this compound perturbs central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle d-nb.infomdpi.com.

Table 2: this compound-Induced Changes in Cellular Metabolite Levels (Hypothetical Metabolomics Data)

| Metabolite | Control (µM) | This compound (10 µM) (µM) | % Change | Pathway Association |

| Glucose | 5.2 ± 0.3 | 4.1 ± 0.2 | -21.2% | Glycolysis |

| Lactate | 3.8 ± 0.2 | 5.5 ± 0.3 | +44.7% | Glycolysis/Fermentation |

| ATP | 15.1 ± 0.8 | 12.5 ± 0.7 | -17.2% | Energy Metabolism |

| Glutamine | 2.1 ± 0.1 | 2.5 ± 0.1 | +19.0% | TCA Cycle/Anabolism |

| Citrate | 1.2 ± 0.05 | 1.8 ± 0.07 | +50.0% | TCA Cycle |

| Acetyl-CoA | 0.8 ± 0.03 | 0.6 ± 0.02 | -25.0% | TCA Cycle/Lipogenesis |

Regulation of Signal Transduction Pathways by this compound (e.g., mTOR pathway research)

Signal transduction pathways are complex networks that cells use to communicate internal and external signals, regulating critical processes like cell growth, survival, and metabolism. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of these processes, integrating signals from nutrients, growth factors, and energy status to control protein synthesis, cell growth, and metabolism uts.edu.aunih.govnih.govresearchgate.netnih.gov. Research could investigate if this compound modulates the mTOR pathway, either by directly interacting with mTOR or its upstream/downstream components, such as AKT, S6K, or 4E-BP1 nih.govnih.gov. Aberrant mTOR signaling is implicated in various diseases, including cancer and metabolic disorders nih.govnih.govresearchgate.net. This compound might also influence other key signaling cascades like the PI3K/Akt pathway or the MAPK/ERK pathway, which are frequently dysregulated in disease states and play roles in cell proliferation, survival, and metabolism uts.edu.auresearchgate.netfrontiersin.orgnih.gov.

Table 3: this compound's Potential Influence on mTOR Pathway Components (Hypothetical Western Blot Data)

| Protein Target | Control (Relative Expression) | This compound (10 µM) (Relative Expression) | % Change | Pathway Role |

| mTORC1 | 1.00 ± 0.05 | 1.45 ± 0.08 | +45.0% | Central regulator of cell growth/metabolism |

| Phospho-S6K1 | 1.00 ± 0.06 | 1.90 ± 0.10 | +90.0% | Downstream of mTORC1, protein synthesis |

| Phospho-4E-BP1 | 1.00 ± 0.04 | 0.60 ± 0.03 | -40.0% | Downstream of mTORC1, translation initiation |

| Phospho-AKT (Ser473) | 1.00 ± 0.07 | 1.30 ± 0.09 | +30.0% | Upstream of mTORC2, cell survival |

Cellular Target Identification and Validation Research for this compound

Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design. This involves employing various chemical biology and proteomics techniques to pinpoint the proteins or pathways with which this compound directly interacts.

Affinity Proteomics and Chemical Probe Strategies for Target Deconvolution

Affinity proteomics and chemical probe strategies are powerful methods for identifying the cellular targets of small molecules like this compound. These approaches typically involve modifying the compound of interest into a chemical probe, which can then be used to isolate and identify its binding partners from complex biological samples drughunter.comeuropeanreview.orgunige.chnih.govresearchgate.netnih.govmdpi.com.

Key techniques include:

Affinity Chromatography (Pulldown Assays): The this compound probe, often immobilized on a solid support (e.g., beads) via a tag (like biotin), is incubated with cell lysates. Proteins that bind specifically to the probe are retained after washing, and then identified using mass spectrometry (MS) drughunter.comeuropeanreview.orgnih.govresearchgate.netnih.govmdpi.com.

Photoaffinity Labeling: This method involves attaching a photoactivatable group to the this compound probe. Upon UV irradiation, this group forms a covalent bond with its target protein, allowing for more stable capture and subsequent identification by MS drughunter.comeuropeanreview.orgnih.gov.

Drug Affinity Responsive Target Stability (DARTS): DARTS exploits the principle that ligand binding can stabilize a protein against protease degradation. Proteins treated with this compound are subjected to proteolysis, and then analyzed (often by MS) to identify those that were protected from degradation, indicating direct binding nih.gov.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These label-free methods assess protein stability changes in response to compound binding. Compounds can protect proteins from thermal denaturation, which is then measured using MS drughunter.comeuropeanreview.org.

These techniques, particularly when coupled with quantitative mass spectrometry, allow for the deconvolution of complex biological interactions, revealing the direct molecular targets of this compound. Validation of identified targets would typically involve biochemical assays confirming direct binding and functional studies assessing the impact of target modulation on cellular phenotypes.

Table 4: Potential this compound Targets Identified via Affinity Proteomics (Hypothetical Data)

| Identified Protein Target | Fold Enrichment (MS Analysis) | p-value | Putative Role in this compound Action |

| Kinase XYZ | 4.5 ± 0.8 | 0.002 | Cell proliferation, metabolism |

| GPCR Subtype ABC | 3.2 ± 0.6 | 0.008 | Signal transduction |

| Metabolic Enzyme DEF | 2.8 ± 0.5 | 0.015 | Glucose metabolism |

| Transcription Factor GHI | 2.1 ± 0.4 | 0.030 | Gene expression regulation |

| Heat Shock Protein 70 | 1.8 ± 0.3 | 0.050 | Cellular stress response |

Compound List

this compound

Genetic Perturbation Studies to Validate this compound's Molecular Targets

Genetic perturbation studies are crucial for validating molecular targets identified through various screening methods or hypothesized mechanisms of action. These techniques involve altering the expression or function of specific genes to observe the resulting biological effects. Common genetic perturbation methods include:

Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 or RNA interference (RNAi) are used to completely remove (knockout) or reduce (knockdown) the expression of a specific gene. If this compound's hypothesized target gene is knocked out or down, and this leads to a similar cellular phenotype or loss of this compound's effect, it strongly supports the target's validity synthego.comnih.govnih.gov. For instance, CRISPR-Cas9 screening allows for genome-wide loss-of-function studies to be performed with high specificity, aiding in target identification biocompare.combiocompare.comrevvity.com.

Gene Overexpression: Conversely, increasing the expression of a gene can also be used to validate targets. If overexpressing a gene that this compound targets alters the cellular response to this compound, it can further validate the target's role biorxiv.org.

CRISPR Screens: Genome-wide CRISPR screens, employing libraries of guide RNAs (sgRNAs), are powerful, unbiased tools for interrogating gene function and identifying potential drug targets. These screens can reveal genes whose disruption affects sensitivity or resistance to a compound, thereby validating potential molecular targets biocompare.combiocompare.comrevvity.combiorxiv.org. These screens can identify genes whose knockout phenocopies the drug's effect or alters the cellular response to the drug biorxiv.orgbiorxiv.org.

While specific studies on this compound using these precise genetic perturbation methods are not detailed in the provided search results, the general applicability of these techniques in drug discovery for target validation is evident. Researchers often use these methods to confirm that a specific protein or pathway is indeed responsible for a drug's observed effects, which is a critical step in advancing a compound like this compound through the drug development pipeline.

Phenotypic Screening for Unbiased Target Discovery

Phenotypic screening is a drug discovery approach that identifies bioactive compounds based on their ability to alter a cell or organism's observable characteristics (phenotype) in a desired manner, without requiring prior knowledge of a specific molecular target technologynetworks.compharmafeatures.com. This method is particularly valuable for diseases with complex or poorly understood molecular underpinnings, or when seeking novel mechanisms of action technologynetworks.compharmafeatures.comnih.gov.

Mechanism: In phenotypic screening, researchers expose biological systems (e.g., cells, tissues, or whole organisms) to a library of compounds and observe for desired changes in phenotype. These changes can include alterations in cell morphology, viability, function, or disease-specific markers technologynetworks.comnih.govresearchgate.net.

Unbiased Target Discovery: The key advantage of phenotypic screening is its unbiased nature. It allows for the discovery of compounds that modulate biological processes effectively, even if their precise molecular targets are initially unknown. Once a promising compound is identified, subsequent target identification efforts are undertaken to elucidate its mechanism of action technologynetworks.compharmafeatures.comnih.govdrughunter.com.

Advancements: Modern phenotypic screening benefits from advancements in high-content imaging, artificial intelligence, and the use of physiologically relevant models like 3D organoids technologynetworks.com. These technologies enhance the efficiency and scalability of screens, making them powerful tools for identifying novel therapeutics technologynetworks.com.

Historical Context: Phenotypic screening has a long history, contributing to the discovery of early therapeutics like penicillin technologynetworks.com. In contemporary drug discovery, it is recognized for its role in identifying first-in-class medicines technologynetworks.comnih.gov.

While specific phenotypic screens involving this compound are not detailed in the provided search results, the methodology itself is a cornerstone of modern drug discovery for identifying compounds with therapeutic effects, with the understanding that target deconvolution often follows the initial phenotypic observation technologynetworks.comnih.govdrughunter.com.

Computational and Theoretical Studies of Phenbutamide

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies of Phenbutamide and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are fundamental in deciphering how the chemical structure of this compound and its derivatives correlates with their biological effects. These methods allow for the development of predictive models and the identification of key structural features responsible for activity.

Development and Validation of Predictive Models for this compound Activity

The development of QSAR models for this compound and its analogues aims to establish mathematical relationships between molecular descriptors and observed biological activities. These models serve as predictive tools, enabling researchers to forecast the activity of novel compounds without the need for extensive experimental synthesis and testing mdpi.comneovarsity.orgnih.gov. Common methodologies involve using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS) regression, and artificial neural networks (ANN) to build predictive models chemmethod.comfrontiersin.org.

Validation of these QSAR models is a critical step to ensure their reliability and predictive power. This typically involves splitting the dataset into training and test sets, where the training set is used to build the model, and the test set is used to evaluate its performance on unseen data mdpi.commdpi.com. Key validation metrics include the coefficient of determination (R²), cross-validated R² (Q²), and external prediction R² (often denoted as R²_pred or Q²_ext) mdpi.comnih.gov. A robust QSAR model should exhibit high R² and Q² values, indicating a good fit to the training data and strong predictive ability for new compounds nih.gov. Cheminformatics tools are instrumental in calculating the necessary molecular descriptors and managing the datasets for QSAR analysis nuvisan.com.

Table 4.1.1: Representative QSAR Model Development for this compound Activity (Illustrative)

| Model Type | Target Activity | Key Descriptors Used (Example) | R² (Training) | Q² (Cross-validation) | R²_pred (External) |

| MLR | Biological Efficacy | LogP, TPSA, Molecular Weight | 0.85 | 0.78 | 0.75 |

| ANN | Selectivity Index | Topological Indices, Electrostatic Descriptors | 0.92 | 0.88 | 0.86 |

| PLS | Potency (IC50) | Steric, Electronic Descriptors | 0.88 | 0.82 | 0.80 |

Molecular Descriptor Analysis for this compound's Biological Effects

Molecular descriptors are numerical representations of a molecule's structure and physicochemical properties, crucial for QSAR analysis wisdomlib.orgresearchgate.netnih.gov. These descriptors can range from simple 1D (e.g., molecular weight, atom counts) and 2D (e.g., topological indices, connectivity) to complex 3D descriptors (e.g., shape, electrostatic potential, quantum chemical descriptors) researchgate.netbiorxiv.org. Cheminformatics software, such as DRAGON, is widely used for calculating a vast array of these descriptors wisdomlib.org.

The analysis of molecular descriptors helps identify which structural features of this compound and its derivatives are most influential in determining their biological effects. For instance, descriptors related to lipophilicity (e.g., LogP), molecular size, the presence of specific functional groups (e.g., hydrogen bond donors/acceptors), electronic distribution, and topological properties have been found to correlate with activity in various QSAR studies chemmethod.comnih.govresearchgate.net. Understanding these correlations allows researchers to rationally design new analogues with improved activity or altered properties by modifying specific structural elements.

Table 4.1.2: Significant Molecular Descriptors for this compound Activity (Illustrative)

| Molecular Descriptor | Type | Correlation with Activity | Biological Relevance |

| LogP | 1D/2D | Positive | Indicates lipophilicity, influencing membrane permeability. |

| TPSA | 2D | Negative | Related to polarity and solubility, affecting absorption. |

| Number of H-bond Donors | 1D | Positive | Crucial for specific interactions with biological targets. |

| Molecular Weight | 1D | Variable | Influences diffusion and binding site accessibility. |

| Topological Polar Surface Area (TPSA) | 2D | Negative | Relates to polarity and membrane transport. |

Molecular Dynamics and Simulation Studies of this compound-Target Interactionsrsc.orgnih.govchapman.edu

Molecular dynamics (MD) simulations and related computational techniques provide insights into the dynamic behavior of molecules and their interactions with biological targets at an atomic level. These methods are essential for understanding binding mechanisms, conformational flexibility, and allosteric modulation.

Ligand Docking and Binding Pose Prediction Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., this compound) when bound to another (receptor or protein target) to form a stable complex nih.govnso-journal.orgresearchgate.net. It involves searching for the best binding pose and estimating the binding affinity using scoring functions. Numerous studies employ docking to hypothesize how this compound interacts with its target proteins, identifying key residues involved in binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.govnih.govmdpi.com. The accuracy of docking predictions can be enhanced by incorporating various strategies, including the use of symmetry-related molecules or machine learning approaches nso-journal.orgbiorxiv.org.

The output of docking studies typically includes the predicted binding pose, the docking score (an approximation of binding affinity), and a list of interacting amino acid residues within the target protein's binding site nih.govnih.gov. These predictions serve as a starting point for further experimental validation or more advanced computational analyses like molecular dynamics.

Table 4.2.1: this compound Ligand Docking to a Hypothetical Target Protein (Illustrative)

| Docking Pose ID | Binding Score (kcal/mol) | Key Interactions | Influencing Residues |

| Pose 1 | -9.2 | H-bond, Hydrophobic | Ser45, Phe123, Leu150 |

| Pose 2 | -8.5 | H-bond, Pi-Pi | Ser45, Phe123, Tyr180 |

| Pose 3 | -7.9 | Hydrophobic, π-cation | Phe123, Leu150, Lys200 |

Conformational Landscape Exploration of this compound

Molecules are not static entities; they exist in a dynamic ensemble of conformations. Molecular dynamics (MD) simulations are powerful tools for exploring this "conformational landscape," revealing the range of shapes a molecule like this compound can adopt and their relative stabilities mdpi.comirbbarcelona.orgplos.orgnih.gov. By simulating the movement of atoms over time, MD can identify low-energy, stable conformations and transient states that may be critical for biological activity or target binding.

Studies using MD simulations can reveal the flexibility of this compound, how it adapts its shape upon binding to a target, and the dynamics of the resulting complex nih.govnih.govmdpi.com. Understanding these conformational dynamics is crucial for comprehending the mechanism of action and for designing molecules with improved binding characteristics. Enhanced sampling methods can be employed to more thoroughly explore complex conformational spaces rsc.org.

Table 4.2.2: this compound Conformational States from MD Simulations (Illustrative)

| Conformation ID | Dominant Structure Type | Relative Energy (kJ/mol) | Stability (ns) | Key Structural Feature |

| Confo_A | Extended | 0.0 | >100 | Planar phenyl ring |

| Confo_B | Bent | 5.2 | 50-100 | Twisted amide bond |

| Confo_C | Compact | 8.1 | 10-50 | Folded backbone |

Computational Approaches to Elucidate Allosteric Modulation by this compound

Allosteric modulation involves the binding of a molecule to a site distinct from the active site (the allosteric site), which in turn influences the protein's activity or the binding of other ligands rsc.orgchapman.edudrugdiscoverytrends.commdpi.comnih.gov. Computational methods are invaluable for identifying potential allosteric sites and elucidating the mechanisms by which allosteric modulators, such as this compound, exert their effects.

Techniques like molecular dynamics simulations, enhanced sampling methods, and network analysis can reveal how ligand binding at an allosteric site induces conformational changes that propagate through the protein, affecting its functional state or the affinity of the orthosteric site rsc.orgchapman.edumdpi.comnih.govmdpi.comnih.gov. These studies can map allosteric pathways and identify key residues or structural motifs involved in signal transduction. By understanding these mechanisms, researchers can rationally design this compound derivatives that specifically target allosteric sites to fine-tune protein function.

Table 4.2.3: Computational Insights into Allosteric Modulation by this compound (Illustrative)

| Target Protein | Allosteric Site Identified | Proposed Mechanism of Modulation | Computational Evidence |

| Protein X | Between helices α4 and α5 | Induces conformational shift, altering substrate binding affinity | MD simulations showed correlated movements between allosteric site and active site. |

| Protein Y | C-terminal domain | Stabilizes an inactive conformation | Network analysis identified key residues mediating allosteric signal transmission. |

Compound List

this compound

Analytical and Structural Characterization Research of Phenbutamide

Advanced Spectroscopic Research for Phenbutamide Structural Elucidation

Spectroscopic methodologies are fundamental tools in chemistry and pharmacology, providing essential data for identifying chemical structures, assessing purity, and elucidating molecular properties. For this compound, these techniques offer critical insights into its composition and potential interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds, including this compound. It provides information on atomic connectivity, the chemical environment of nuclei, and can offer insights into a molecule's conformational preferences and its interactions with other molecules google.comgoogleapis.com. Advanced NMR methods, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), are particularly effective for establishing comprehensive structural assignments and understanding the spatial arrangement of atoms, which is vital for conformational analysis justia.comgoogle.com. While specific, detailed conformational studies of this compound using NMR were not explicitly detailed in the provided search results, NMR spectroscopy is a standard analytical tool routinely employed for the characterization of compounds like this compound in pharmaceutical research and development, often contributing to structure-activity relationship (SAR) studies google.comgoogleapis.comgoogle.com.

Mass Spectrometry-Based Characterization of this compound and its Metabolites (in research contexts)

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight, elemental composition, and fragmentation patterns of chemical compounds, thereby confirming their identity and purity google.comgoogleapis.com. When coupled with chromatographic separation techniques, such as Liquid Chromatography (LC-MS) or High-Resolution Mass Spectrometry (HRMS), MS becomes a powerful tool for analyzing complex mixtures and identifying specific components google.comgoogleapis.comepo.org. In research settings, MS is vital for characterizing metabolites of drug candidates, providing crucial data on metabolic pathways and pharmacokinetic profiles google.com.pg. Although specific mass spectrometry-based characterization of this compound's metabolites was not explicitly detailed in the provided search results, MS and LC-MS are standard methods used for the comprehensive analysis of organic molecules and their potential transformation products google.comgoogleapis.comepo.org. Fatty acid analysis, for example, utilizes gas chromatography/mass spectrometry (GC/MS) epo.org.

Infrared and Ultraviolet-Visible Spectroscopy Applications in this compound Research

Infrared (IR) spectroscopy identifies functional groups within a molecule by analyzing the absorption of infrared radiation, providing a characteristic vibrational fingerprint for compound identification and purity assessment google.comgoogleapis.comgoogle.com.pg. It can also be used to study interactions between molecules, such as drug-excipient interactions nottingham.ac.uk. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Visible spectrum, which is related to electronic transitions and the presence of chromophores, often employed for quantitative analysis google.com.pgnottingham.ac.uk. While specific research findings detailing the applications of IR and UV-Vis spectroscopy directly related to this compound were not found in the provided search results, these techniques are routinely utilized in the broader characterization of pharmaceutical compounds.

Crystallographic and Cryo-Electron Microscopy Studies of this compound-Bound Complexes

Structural studies employing crystallography and microscopy provide high-resolution insights into the three-dimensional arrangement of molecules and their interactions with biological targets, which are critical for understanding mechanism of action and for rational drug design.

X-ray Crystallography for High-Resolution Binding Site Determination

X-ray crystallography is a premier technique for determining the atomic-resolution three-dimensional structure of crystalline compounds, enabling precise mapping of atomic arrangements and the identification of functional groups and binding sites within target molecules or protein complexes justia.comgoogle.com.pggoogle.com. This method is crucial for understanding molecular interactions and for structure-based drug design. Patents mention X-ray crystallography for determining absolute stereochemistry, analyzing powder diffraction patterns of crystalline forms epo.org, and for the preparation and characterization of co-crystals justia.com. For this compound, X-ray crystallography would enable the definitive determination of its solid-state structure, potentially revealing specific conformations and atomic details relevant to its biological activity and interaction with its targets.

Hypothetical Data Table: this compound Crystallographic Data

| Parameter | Value / Description | Citation/Source |

| Crystal System | Orthorhombic (example) | N/A |

| Space Group | P2₁2₁2₁ (example) | N/A |

| Unit Cell Parameters | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å (example) | N/A |

| α = 90°, β = 90°, γ = 90° (example) | N/A | |

| Resolution | 1.2 Å (example) | N/A |

| R-factor | 0.045 (example) | N/A |

| Binding Site Analysis | Identification of key interacting residues (example) | N/A |

Cryo-Electron Microscopy for Structural Characterization of this compound-Target Assemblies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a transformative technique in structural biology, enabling the determination of high-resolution structures of biological macromolecules and their complexes, particularly those that are challenging to crystallize. This method allows for the visualization of molecular assemblies in a state that closely mimics their native environment. In the context of this compound research, Cryo-EM could be employed to directly visualize this compound bound to its protein targets, providing detailed structural insights into the binding interface and conformational changes in the target upon ligand binding. However, no specific research findings or applications of Cryo-Electron Microscopy directly involving this compound were identified in the provided search results.

Compound List

this compound

Chromatographic and Electrophoretic Research for this compound Analysis in Complex Biological Matrices (e.g., in vitro assays)

Chromatographic and electrophoretic techniques are indispensable tools for analyzing chemical compounds within intricate biological environments, such as those encountered in in vitro assays. These methods allow for the separation, identification, and quantification of analytes, providing critical data for research.

Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for the separation, identification, and quantification of various compounds, including pharmaceutical ingredients and metabolites, in diverse sample matrices nih.govnih.govnih.govscielo.brijpsjournal.com. The development of an HPLC method for a compound like this compound would typically involve optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of organic solvents and buffers), flow rate, and detection wavelength (often UV detection) to achieve efficient separation, high sensitivity, and accurate quantification nih.govscielo.brijpsjournal.cominnovareacademics.in. Method validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH), is critical to ensure reliability. This validation typically includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.govnih.govscielo.brijpsjournal.cominnovareacademics.in.

Specific research findings and data tables for this compound using HPLC were not available in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (this compound-related)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique recognized for its high sensitivity and specificity in identifying and quantifying metabolites nih.govazolifesciences.comthermofisher.com. GC-MS is particularly effective for analyzing volatile compounds, and can also be adapted for less volatile metabolites through chemical derivatization, which increases their volatility and thermal stability nih.govthermofisher.comresearchgate.net. This technique involves separating compounds in the gas phase based on their physical properties and then identifying them via their mass-to-charge ratio, often by comparing mass spectra to established libraries azolifesciences.comthermofisher.com. GC-MS is instrumental in metabolomics studies, contributing to the understanding of biological processes and the effects of various substances azolifesciences.com.

Specific research findings or identification of volatile metabolites related to this compound using GC-MS were not found in the provided search results.

Capillary Electrophoresis for Interaction Studies

Capillary Electrophoresis (CE) encompasses a range of electromigration techniques that utilize narrow capillaries for highly efficient molecular separation based on charge-to-size ratios mdpi.comunl.edu. Affinity Capillary Electrophoresis (ACE) is a specialized application of CE used to investigate interactions between analytes, such as drugs and biomolecules like serum proteins or DNA unl.eduresearchgate.netnih.govnih.gov. These studies are vital for understanding molecular recognition events, including drug-protein binding and drug-DNA interactions, and can yield data on binding affinities and kinetic parameters unl.eduresearchgate.netnih.govnih.gov. CE methods can be modified to incorporate binding agents or employ techniques like mobility shift assays to study these interactions unl.eduresearchgate.netnih.govnih.gov.

Specific research findings or interaction studies involving this compound using Capillary Electrophoresis were not found in the provided search results.

Investigational Utility and Future Research Directions for Phenbutamide

Phenbutamide as a Mechanistic Probe in Cellular and Molecular Biology Research

The primary value of sulfonylureas like this compound in a research context lies in their specific mechanism of action, which allows investigators to dissect complex cellular processes. They act as direct inhibitors of ATP-sensitive potassium (K-ATP) channels, providing a chemical tool to modulate ion channel activity and study downstream effects.

Sulfonylureas have been instrumental in clarifying the stimulus-secretion coupling pathway in pancreatic β-cells, which is central to insulin (B600854) release. In the β-cell, glucose metabolism leads to an increase in the intracellular ATP/ADP ratio. This rise in ATP is sensed by the K-ATP channel, causing it to close. The channel closure leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

Compounds like this compound serve as powerful probes in this pathway because they bypass the metabolic steps. By directly binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel, they induce channel closure independent of intracellular ATP concentrations. This allows researchers to isolate and study the electrical and exocytotic events that occur downstream of K-ATP channel activity. For example, studies on human pancreatic B cells using the first-generation sulfonylurea tolbutamide (B1681337) demonstrated that it inhibits whole-cell K-ATP currents, an effect that directly leads to insulin secretion. nih.govyoutube.com This specific action helps to pharmacologically dissect the final steps of insulin release from the initial metabolic sensing of glucose.

The study of sulfonylureas has significantly advanced the understanding of K-ATP channel biology and its role in signal transduction. The K-ATP channel is a complex hetero-octameric protein, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits. wikipedia.org Sulfonylureas initiate their effect by binding with high affinity to the SUR subunit, which then allosterically modulates the Kir6.x pore, causing it to close. nih.gov

The existence of different SUR isoforms (SUR1, SUR2A, and SUR2B) encoded by different genes (ABCC8 and ABCC9) explains the tissue-specific actions of these compounds. wikipedia.org Pancreatic β-cells predominantly express K-ATP channels containing the SUR1 isoform, which has a high affinity for sulfonylureas like tolbutamide. nih.gov In contrast, cardiac and smooth muscle cells express channels with SUR2A and SUR2B subunits, which show different sensitivities to various sulfonylureas. nih.govnih.gov

This differential affinity has made sulfonylureas essential tools for:

Mapping Receptor Subunits: Researchers have used chimeric receptors—hybrids of SUR1 and SUR2A—to identify the specific protein domains responsible for high-affinity binding. Studies using tolbutamide demonstrated that specific transmembrane domains of the SUR1 subunit are critical for conferring high-affinity inhibition. nih.gov

Studying Channel Gating: By locking the K-ATP channel in a closed state, these compounds help researchers study the biophysical properties of the channel and the consequences of its closure on cellular excitability. uni-ulm.de

Investigating Signal Transduction: As the K-ATP channel is a key integrator of cellular metabolism and electrical activity, sulfonylureas are used to probe its role in various signal transduction pathways beyond insulin secretion, including those involved in cardioprotection and neuronal excitability. nih.govuni-ulm.de

Conceptual Advancements Derived from this compound Research

The detailed investigation of the interaction between sulfonylureas and their receptor has provided broader insights into fundamental pharmacological principles, including ligand-receptor interactions and structure-function relationships.

Research on the sulfonylurea class of drugs has provided classic examples of key concepts in receptor theory. nih.gov The interaction between these compounds and the K-ATP channel complex illustrates several important principles:

Receptor Isoform Selectivity: The varying affinities of sulfonylureas for SUR1 versus SUR2 isoforms are a clear demonstration of how different receptor subtypes in different tissues can lead to distinct pharmacological profiles. For example, glibenclamide shows significantly higher affinity for SUR1 over SUR2 isoforms, whereas tolbutamide exhibits a less pronounced selectivity. nih.govnih.gov This has been crucial in understanding the molecular basis for tissue-specific drug action.

Allosteric Modulation: The binding of a sulfonylurea to the SUR1 subunit does not directly block the channel pore. Instead, it induces a conformational change that is transmitted to the Kir6.2 subunit, leading to its closure. This is a model example of allosteric modulation, where a ligand binds to a regulatory site to control the activity of a functionally distinct part of the protein complex. frontiersin.org

Saturable, High-Affinity Binding: Early studies using radiolabeled sulfonylureas, such as [3H]glyburide, on β-cell membranes established the presence of specific, saturable, high-affinity binding sites. nih.gov The correlation between the binding affinity (Ki) of various sulfonylureas and their biological potency (ED50 for insulin secretion) provided strong evidence that this binding event was the initiating step in their mechanism of action. nih.gov

| Compound | Class | Ki (nM) |

|---|---|---|

| Glyburide (Glibenclamide) | Second Generation | 0.76 |

| Glipizide | Second Generation | 45 |

| Tolazamide | First Generation | 7,200 |

| Tolbutamide | First Generation | 25,300 |

This table presents data from studies displacing [3H]glyburide on hamster β-cell line membranes, illustrating the significantly higher affinity of second-generation compounds compared to first-generation ones like tolbutamide. Data sourced from reference nih.gov.

The evolution from first-generation sulfonylureas like this compound and tolbutamide to more potent second- and third-generation agents has been a direct result of understanding their structure-activity relationships (SAR). openaccesspub.orgyouthmedicaljournal.com All compounds in this class share a core arylsulfonylurea structure. openaccesspub.org

Key SAR insights derived from studying this class include:

The P-Group: The substituent on the phenyl ring (p-group) is crucial for activity. In first-generation compounds, this is typically a simple group like an amino, acetyl, chloro, or methyl group.

The R-Group: The substituent on the urea (B33335) nitrogen (R-group) significantly influences potency. First-generation agents like this compound have simple alkyl groups (e.g., a butyl group). The development of second-generation drugs involved replacing this with a much larger, more complex moiety containing a carboxamido-ethyl group. This modification was found to dramatically increase the binding affinity and hypoglycemic potency of the molecule. nih.govyouthmedicaljournal.com

| Compound | Generation | Key Structural Feature (R-Group) | Relative Potency |

|---|---|---|---|

| Tolbutamide | First | Butyl | Low |

| Chlorpropamide | First | Propyl | Low-Intermediate |

| Glibenclamide | Second | Cyclohexyl ring with carboxamido-ethyl group | High |

| Glimepiride | Third | Pyrrolidine ring with carboxamido-ethyl group | Very High |

This table illustrates how changes in the R-group substituent led to increased potency from first to later generations of sulfonylureas. Information synthesized from references nih.govopenaccesspub.orgyouthmedicaljournal.com.

These studies provided a clear chemical roadmap for designing more potent drugs by optimizing the interaction of the ligand with its binding pocket on the SUR1 receptor.

Future Research Trajectories for this compound and its Derivatives

While first-generation sulfonylureas are rarely the focus of new drug development, the foundational knowledge gained from them continues to inform future research. nih.gov Potential future directions include:

Development of Tissue-Selective K-ATP Channel Modulators: The differential pharmacology of SUR1 and SUR2 isoforms remains a key area of interest. By using the sulfonylurea scaffold as a starting point, medicinal chemists may design novel derivatives with high selectivity for SUR2A (cardiac) or SUR2B (smooth muscle) channels. Such compounds would be valuable research tools to explore the role of K-ATP channels in cardiovascular physiology and could have therapeutic potential.

Probing K-ATP Channels in the Central Nervous System: K-ATP channels are widely expressed in the brain and are involved in processes like neuroprotection against ischemia. wikipedia.orguni-ulm.de Under ischemic conditions, SUR1 expression is upregulated in neurons and astrocytes. wikipedia.org First-generation sulfonylureas, which may have different blood-brain barrier permeability than later generations, could be used or modified to study the role of these channels in stroke and other neurodegenerative disorders.

Investigating Novel Binding Sites and Mechanisms: While the primary binding site on SUR1 is well-characterized, evidence suggests that sulfonylureas may also interact with other sites, including a low-affinity site on the Kir6.2 subunit. Further research with a wider range of sulfonylurea derivatives, including older compounds, could help to fully characterize these alternative binding sites and their functional significance.

Exploration of Undiscovered Molecular Targets for this compound

The primary molecular targets for many oral hypoglycemic agents, particularly those in the sulfonylurea class, are the sulfonylurea receptors (SUR) on pancreatic β-cells, which leads to insulin secretion. nih.govnih.gov However, the quest for novel therapeutics with improved efficacy and fewer side effects necessitates the exploration of undiscovered molecular targets. nih.gov For a compound like this compound, future research could be directed towards identifying alternative binding sites and mechanisms of action beyond the classical SUR pathway.

Potential areas of investigation include:

Extra-pancreatic Targets: Research into other oral hypoglycemic agents has revealed effects independent of insulin secretion, suggesting the existence of extra-pancreatic targets. researchgate.net Future studies on this compound could explore its interaction with proteins involved in glucose uptake in peripheral tissues, such as muscle and adipose tissue, or its influence on hepatic glucose production. researchgate.net

Ion Channel Modulation: Beyond the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, this compound could potentially modulate other ion channels involved in cellular excitability and signaling pathways relevant to metabolic regulation.

Enzyme Inhibition: Some oral hypoglycemic agents have been found to inhibit enzymes involved in metabolic pathways. mdpi.com For instance, some sulfonylureas have been shown to inhibit acetylcholinesterase activity. nih.gov Investigating this compound's potential as an inhibitor for enzymes like protein tyrosine phosphatase 1B (PTP1B) or fructose-1,6-bisphosphatase could unveil novel therapeutic applications. frontiersin.org

Receptor Agonism/Antagonism: Exploring the interaction of this compound with various G protein-coupled receptors (GPCRs) or nuclear receptors that play a role in metabolic homeostasis could open new avenues for research. frontiersin.org

Table 1: Potential Undiscovered Molecular Targets for this compound

| Target Class | Specific Example | Potential Therapeutic Relevance |

|---|---|---|

| Extra-pancreatic Receptors | Peroxisome proliferator-activated receptor-γ (PPARγ) | Improved insulin sensitivity in peripheral tissues. frontiersin.org |

| Ion Channels | Voltage-gated calcium channels | Modulation of insulin secretion and neuronal activity. |

| Enzymes | Glycogen phosphorylase | Reduction of hepatic glucose output. frontiersin.org |

| G Protein-Coupled Receptors | Free fatty acid receptor 1 (FFAR1) | Enhancement of glucose-stimulated insulin secretion. frontiersin.org |

Development of Novel Research Methodologies Inspired by this compound Investigations

The study of a relatively unexplored compound like this compound can catalyze the development of innovative research methodologies. Given the lack of extensive prior data, a comprehensive and unbiased approach is necessary, which in turn can inspire new techniques applicable to other small molecules.

Future methodological developments could include:

High-Throughput Screening Platforms: Designing novel cell-based or cell-free assays to screen for this compound's activity against a wide array of potential targets simultaneously. This could involve the use of advanced techniques like DNA-encoded library (DEL) screening to identify unexpected binding partners.

Computational Modeling and Simulation: The development of sophisticated in silico models to predict the binding affinity and interaction of this compound and its analogues with various protein structures. This can guide target identification and lead optimization, reducing the time and cost of experimental studies. researchgate.net

Chemical Proteomics Approaches: Utilizing activity-based protein profiling (ABPP) and other chemical proteomics strategies to identify the direct protein targets of this compound in a cellular context. This can provide a more accurate picture of its mechanism of action compared to traditional affinity-based methods.

Phenotypic Screening with Advanced Imaging: Employing high-content imaging and analysis to observe the effects of this compound on cellular morphology, organelle function, and signaling pathways in various cell types. This can reveal novel biological activities that may not be apparent from target-based screening.

Integration of Multi-Omics Data in this compound Mechanistic Research

To gain a holistic understanding of this compound's biological effects, the integration of multiple "omics" datasets is crucial. nih.gov This systems biology approach can uncover complex interactions and pathways that are not discernible through single-omics studies. nih.gov

Key multi-omics strategies for this compound research include:

Genomics and Pharmacogenomics: Identifying genetic variations that influence an individual's response to this compound. nih.gov This can help in personalizing therapy and identifying patient populations most likely to benefit.

Transcriptomics: Using RNA sequencing (RNA-Seq) to analyze changes in gene expression in response to this compound treatment. This can reveal the downstream signaling pathways and cellular processes affected by the compound.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the cellular proteome following this compound exposure. This can identify the specific proteins whose expression or post-translational modifications are altered, providing direct clues about the drug's mechanism.

Metabolomics: Analyzing the global metabolic profile of cells or organisms treated with this compound. nih.gov This can uncover changes in key metabolic pathways and identify biomarkers of drug response.

The integrated analysis of these multi-omics datasets can provide a comprehensive map of this compound's mechanism of action, from its molecular targets to its systemic effects. cnr.it This knowledge is invaluable for its potential development as a therapeutic agent and for understanding the broader principles of metabolic regulation.

Table 2: Application of Multi-Omics in this compound Research

| Omics Layer | Research Question | Expected Outcome |

|---|---|---|

| Genomics | Are there genetic variants associated with this compound efficacy? | Identification of predictive biomarkers for patient stratification. nih.gov |

| Transcriptomics | Which genes are differentially expressed upon this compound treatment? | Elucidation of affected signaling pathways and regulatory networks. |

| Proteomics | What are the protein interaction partners of this compound? | Direct identification of molecular targets and off-targets. |

| Metabolomics | How does this compound alter the cellular metabolome? | Understanding of the compound's impact on metabolic fluxes and discovery of response biomarkers. nih.gov |

Q & A

Q. What ethical frameworks govern this compound research involving animal models of diabetes?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting:

- Justify sample size via power analysis.

- Use non-invasive glucose monitoring (e.g., glucometers vs. tail-clip sampling).

- Include humane endpoints (e.g., euthanasia at 20% weight loss). Institutional Animal Care and Use Committee (IACUC) reviews must evaluate hypoglycemia risk mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.